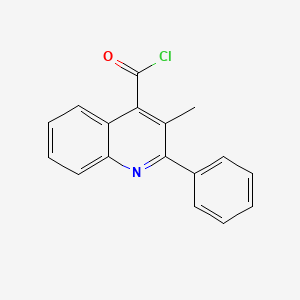

3-Methyl-2-phenylquinoline-4-carbonyl chloride

Description

3-Methyl-2-phenylquinoline-4-carbonyl chloride (CAS: 174636-71-6) is a quinoline derivative with the molecular formula C₁₇H₁₂ClNO and a molecular weight of 281.74 g/mol . The compound features a quinoline backbone substituted with a methyl group at position 3, a phenyl group at position 2, and a reactive carbonyl chloride moiety at position 4. This structure renders it highly reactive in nucleophilic acyl substitution reactions, making it valuable in synthesizing amides, esters, and other derivatives. Key hazards include severe skin burns (H314) and metal corrosion (H290), requiring careful handling under controlled conditions .

Properties

IUPAC Name |

3-methyl-2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c1-11-15(17(18)20)13-9-5-6-10-14(13)19-16(11)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXNVYYLWUVEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methyl-2-phenylquinoline-4-carbonyl chloride typically involves the reaction of 3-methyl-2-phenylquinoline with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carbonyl group into a carbonyl chloride group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Methyl-2-phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different functional groups.

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-2-phenylquinoline-4-carbonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylquinoline-4-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes critical differences between 3-methyl-2-phenylquinoline-4-carbonyl chloride and its analogs:

Key Observations:

- Electron Effects : The target compound’s methyl (electron-donating) and phenyl groups create a balanced electronic environment, while chlorine substituents (e.g., in and ) increase electrophilicity at the carbonyl, enhancing reactivity toward nucleophiles.

Biological Activity

3-Methyl-2-phenylquinoline-4-carbonyl chloride is a member of the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly its antibacterial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline core with a methyl group at the 3-position and a phenyl group at the 2-position, along with a carbonyl chloride functional group at the 4-position. The unique structure contributes to its reactivity and biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. A study evaluated its effectiveness using the agar diffusion method against strains such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The results indicated that this compound showed comparable or superior activity to known antibiotics like ampicillin and gentamicin.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 0.025 |

| Escherichia coli | 18 | 0.030 |

| Pseudomonas aeruginosa | 22 | 0.020 |

| Methicillin-resistant S. aureus | 19 | 0.028 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

In addition to its antibacterial properties, this quinoline derivative has shown promise in anticancer research. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific molecular targets involved in cell cycle regulation.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| CCRF-CEM (Leukemia) | 10 |

| MCF-7 (Breast Cancer) | 15 |

The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic residues in proteins, particularly enzymes involved in bacterial growth and cancer cell proliferation. The carbonyl chloride group enhances its reactivity, allowing it to act as an electrophile in various biochemical pathways.

Case Studies

- Antibacterial Study : A recent study conducted by researchers at MDPI evaluated the antibacterial efficacy of several quinoline derivatives, including our compound. The findings revealed that structural modifications significantly influenced antibacterial potency, with the carbonyl chloride group being crucial for activity against resistant strains .

- Anticancer Research : Another study published in Nature explored the anticancer properties of quinoline derivatives, highlighting how modifications at different positions on the quinoline ring could enhance cytotoxic effects against specific cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.